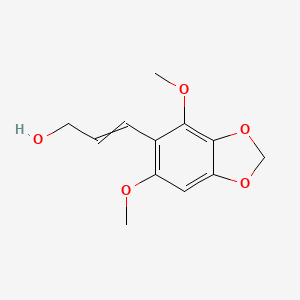![molecular formula C18H13Cl2N5 B14216751 N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine CAS No. 570387-68-7](/img/structure/B14216751.png)
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with two 3-chlorophenyl groups attached to the nitrogen atoms at positions 4 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with a suitable pyrimidine derivative under cyclization conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction can be achieved using agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid (CH~3~COOH) or KMnO4 in water.
Reduction: NaBH4 in methanol (CH~3~OH) or LiAlH4 in ether.
Substitution: NaI in acetone at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.
Wirkmechanismus
The mechanism of action of N4,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have similar structural features.
Pyrimido[4,5-d]pyrimidine derivatives: Known for their biological activities, including anticancer properties.
Triazolo[1,5-c]pyrimidine derivatives: Another class of kinase inhibitors with comparable mechanisms of action
Uniqueness
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine is unique due to its specific substitution pattern and the presence of 3-chlorophenyl groups, which may confer distinct biological activities and selectivity profiles compared to other similar compounds .
Eigenschaften
CAS-Nummer |
570387-68-7 |
|---|---|
Molekularformel |
C18H13Cl2N5 |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
4-N,5-N-bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C18H13Cl2N5/c19-11-3-1-5-13(7-11)24-15-9-21-17-16(15)18(23-10-22-17)25-14-6-2-4-12(20)8-14/h1-10,24H,(H2,21,22,23,25) |
InChI-Schlüssel |
NSUDKGLZNHGJTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC2=CNC3=C2C(=NC=N3)NC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


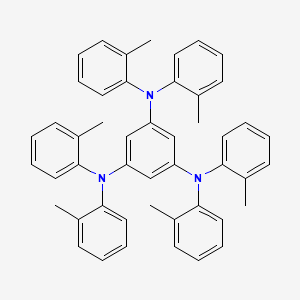
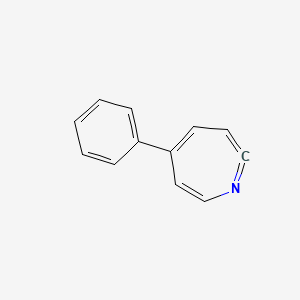

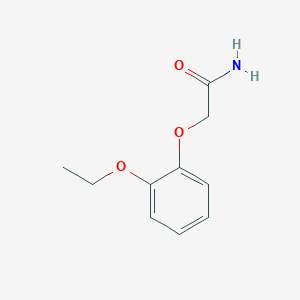


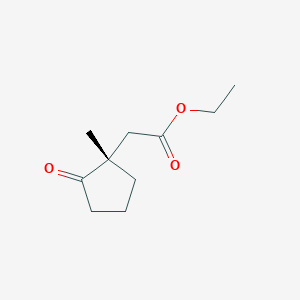
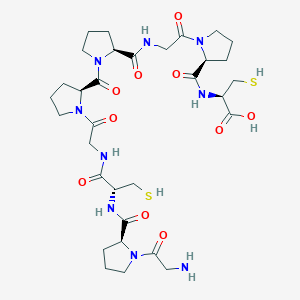
amino}phenol](/img/structure/B14216717.png)

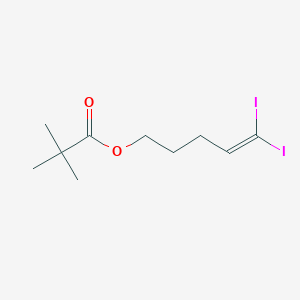
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
